molecular formula C6H11N3O B1523445 (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1311317-07-3

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No. B1523445
M. Wt: 141.17 g/mol
InChI Key: YQAGDVIEWLZWRJ-UHFFFAOYSA-N
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Description

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol, also known as ETMTM, is an organic compound with a molecular weight of 145.17 g/mol. It is a colorless, crystalline solid that is used in many scientific and industrial applications. ETMTM is a versatile compound with a wide range of applications, from synthesis of other compounds to use as a catalyst in laboratory experiments.

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • They are used in the synthesis of various drugs due to their versatile chemical properties .
    • Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and more .
  • Agrochemicals

    • Triazoles are also important in agrochemicals .
    • They are used in the synthesis of various pesticides and herbicides due to their ability to inhibit the growth of various pests and weeds .
  • Materials Science

    • Triazoles have applications in materials science .
    • Due to their physicochemical properties, they are used in the synthesis of various materials .
  • Organocatalysis

    • Triazoles are used in organocatalysis .
    • They act as catalysts in various organic reactions, enhancing the rate and selectivity of these reactions .
  • Corrosion Inhibitors

    • Triazoles have been successfully used as corrosion inhibitors in radiators and cooling systems .
    • They make excellent ligands for iron and other metals, preventing them from corroding .
  • Synthesis of Bioactive Molecules

    • Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
  • Epigenetics

    • In epigenetics, triazole is linked to various compounds that are used in the creation of new drugs that could potentially inhibit histone-modifying enzymes .
  • Light-Emitting Diodes and Solar Cells

    • Other new and potentially more effective materials that can take advantage of a triazole moiety include light-emitting diodes and solar cells .
  • Anticonvulsant Research

    • Many 1,2,4-triazole derivatives have been reported in the field of anticonvulsant research .
  • Anticancer Research

    • Triazole derivatives have also been explored for their potential anticancer activities .
  • Antibacterial Research

    • Triazole derivatives have shown promise in antibacterial research, with some compounds exhibiting significant activity against a range of bacterial species .
  • Click Chemistry

    • 1,2,3-triazoles in click chemistry have attracted research attention not only as a passive linker, but also an important pharmacophore through hydrogen-bonding and dipole interactions with biological targets .

properties

IUPAC Name

(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-5-7-8-6(4-10)9(5)2/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAGDVIEWLZWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245155
Record name 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

CAS RN

1311317-07-3
Record name 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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